molecular formula C10H9ClN2OS B2571162 3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one CAS No. 302840-89-7

3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2571162
CAS No.: 302840-89-7
M. Wt: 240.71
InChI Key: FLYGZWLZEIKCIM-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chloro-substituted phenyl group and a sulfanylidene group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the imidazolidinone ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities and obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chloro-substituted phenyl group and a sulfanylidene group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-6-4-7(11)2-3-8(6)13-9(14)5-12-10(13)15/h2-4H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYGZWLZEIKCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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